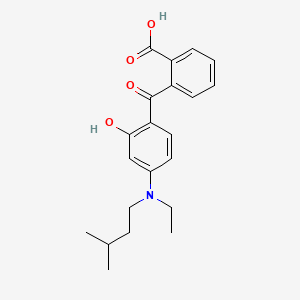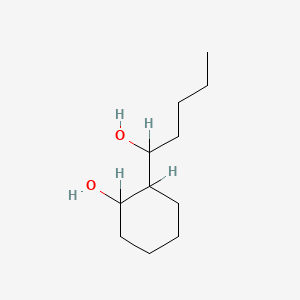
2-(Chlorophenylmethylene)butyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorophenylmethylene)butyraldehyde is an organic compound with the molecular formula C11H11ClO. It is characterized by the presence of a chlorophenyl group attached to a butyraldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorophenylmethylene)butyraldehyde typically involves the reaction of chlorobenzaldehyde with butyraldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorophenylmethylene)butyraldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(Chlorophenylmethylene)butyric acid.
Reduction: 2-(Chlorophenylmethylene)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chlorophenylmethylene)butyraldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chlorophenylmethylene)butyraldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(Phenylmethylene)butyraldehyde: Lacks the chlorine atom, resulting in different chemical properties.
2-(Bromophenylmethylene)butyraldehyde: Contains a bromine atom instead of chlorine, leading to variations in reactivity and applications.
Uniqueness
2-(Chlorophenylmethylene)butyraldehyde is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
83846-63-3 |
|---|---|
Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(2E)-2-[chloro(phenyl)methylidene]butanal |
InChI |
InChI=1S/C11H11ClO/c1-2-9(8-13)11(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-9+ |
InChI Key |
IPUUGIIFFPLTLL-PKNBQFBNSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\Cl)/C=O |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


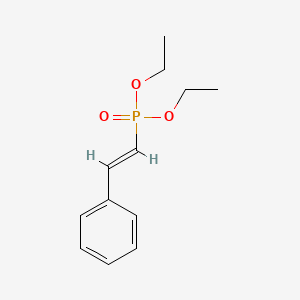

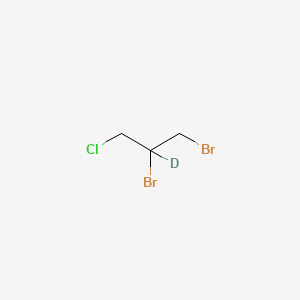

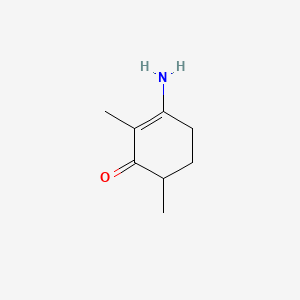
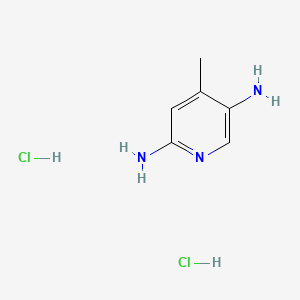
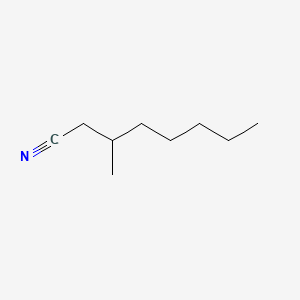
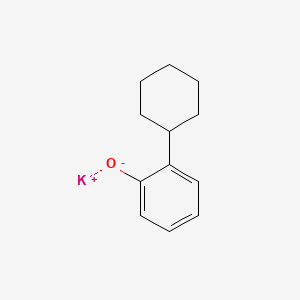
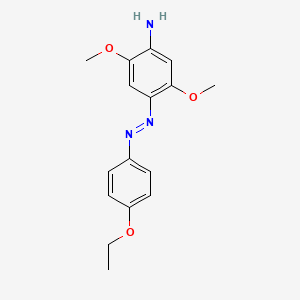
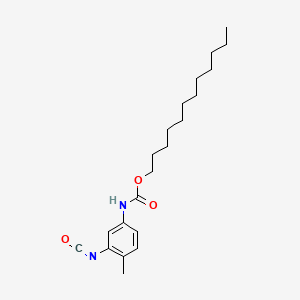
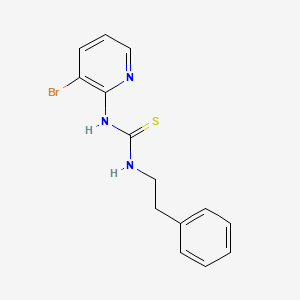
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
